![molecular formula C20H19BrN2O4S2 B2868384 N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251693-08-9](/img/structure/B2868384.png)
N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Neutron Capture Therapy
N-(4-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide: may be explored as a potential boron-carrier for neutron capture therapy (NCT) . NCT is a targeted cancer treatment that relies on the accumulation of boron in tumor cells followed by irradiation with low-energy thermal neutrons, leading to the production of high-energy alpha particles that can destroy cancer cells.
Drug Design and Delivery
The compound’s structure suggests potential applications in drug design and delivery systems . Its molecular framework could be modified to enhance drug affinity or specificity, potentially leading to the development of new therapeutic agents with improved efficacy and reduced side effects.
Antibacterial Activities
Given the structural similarity to other compounds with known antibacterial properties, this compound could be investigated for its antibacterial activities against drug-resistant strains . It might serve as a lead compound for the synthesis of new antibiotics.
Computational Drug Validation
The compound could be used in computational models to validate drug interactions and predict pharmacological properties . Computational approaches are crucial for understanding the molecular basis of drug action and for the preclinical assessment of new drugs.
Pharmacokinetics and Stability Studies
Research into the pharmacokinetics and stability of this compound in physiological conditions could provide valuable insights . Understanding its behavior in biological systems is essential for drug development and therapeutic application.
Molecular Architecture Studies
The compound’s unique structure makes it suitable for studies on molecular architecture at metal surfaces . Such research can lead to the development of new materials with specific mechanical properties or electronic functions.
Neuroprotective Mechanisms
Exploration of the compound’s neuroprotective mechanisms could be another intriguing application . By studying its effect on neuronal cells and neurotoxicity, researchers could gain insights into the treatment of neurodegenerative diseases.
Chemical Synthesis and Functionalization
Lastly, the compound could be utilized in chemical synthesis and functionalization processes . Its bromophenyl group, in particular, could be involved in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S2/c1-3-27-17-10-8-16(9-11-17)23(2)29(25,26)18-12-13-28-19(18)20(24)22-15-6-4-14(21)5-7-15/h4-13H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSOTXHKHBOAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

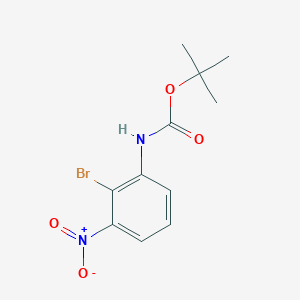
![N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2868305.png)
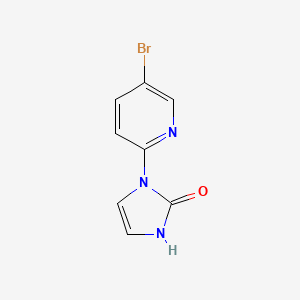

![[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2868308.png)

![2-(4-bromobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2868312.png)
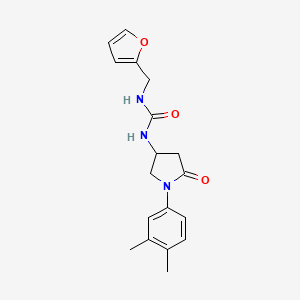
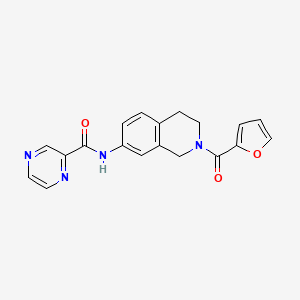
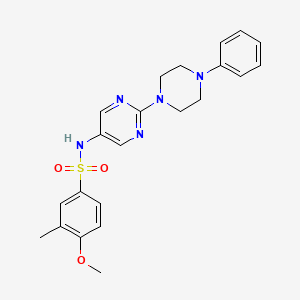
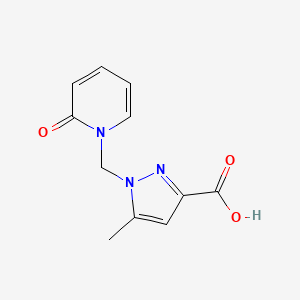
![Methyl 4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2868323.png)
![(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868324.png)